![molecular formula C15H13N3O2 B2646819 2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid CAS No. 1005633-34-0](/img/structure/B2646819.png)

2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

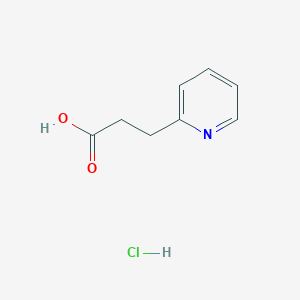

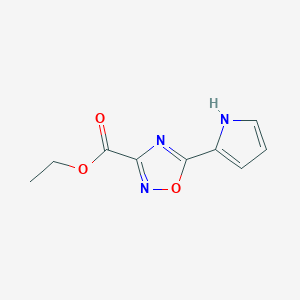

“2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid” is a compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The main methods of synthesis of pyrazole derivatives include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines .Molecular Structure Analysis

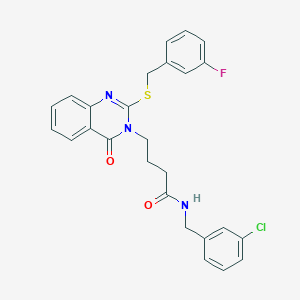

The molecular structure of “this compound” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the pyrazole nucleus in its structure . A significant part of pyrazolo[3,4-b]quinolines exhibits emission properties, both in solutions and even in a solid state .Applications De Recherche Scientifique

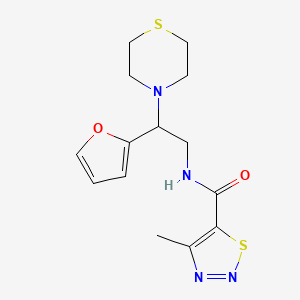

Antimicrobial Agents

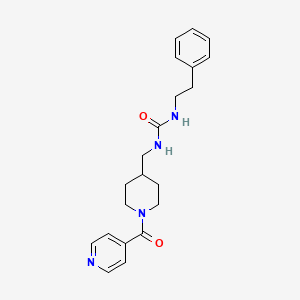

2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid derivatives have shown potential as antimicrobial agents. A study by Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, related to this compound, that demonstrated significant antibacterial and antifungal activities (Holla et al., 2006).

Cytotoxic Agents in Cancer Research

Compounds structurally similar to this compound have been explored for their cytotoxic properties against various cancer cell lines. For instance, a study by Deady et al. (2003) focused on carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic activities in leukemia and carcinoma cell lines (Deady et al., 2003). Additionally, Cankara Pirol et al. (2014) synthesized amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, revealing significant antiproliferative activities in human cancer cell lines (Cankara Pirol et al., 2014).

Synthesis and Chemical Properties

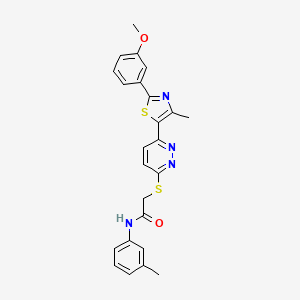

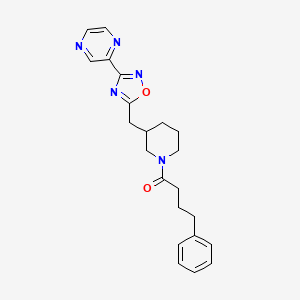

Research has been conducted on the synthesis and chemical properties of compounds related to this compound. For example, Wu et al. (2010) investigated the efficient synthesis of benzo[g]pyrazolo[3,4-b]quinoline derivatives under solvent-free conditions (Wu et al., 2010).

Plant Growth Promotion

In the field of agriculture, novel quinolinyl chalcones structurally similar to the compound have been synthesized and shown to have plant growth promoting effects. A study by Hassan et al. (2020) provides an example of this application (Hassan et al., 2020).

Mécanisme D'action

Orientations Futures

The future directions in the research of pyrazole derivatives like “2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid” could involve exploring their potential applications in various fields such as technology, medicine, and agriculture . Further studies could also focus on improving the synthesis methods and understanding the biological activities of these compounds .

Propriétés

IUPAC Name |

2-[(3-methylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-10-6-7-18(17-10)9-11-8-13(15(19)20)12-4-2-3-5-14(12)16-11/h2-8H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPLAALQJVNYEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2646736.png)

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2646738.png)

![4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2646739.png)

![7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2646740.png)

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile](/img/structure/B2646741.png)

![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2646743.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2646754.png)